(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester
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Overview
Description
(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester typically involves the nitration of isoquinoline derivatives followed by esterification. One common method involves the nitration of isoquinoline using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting nitro-isoquinoline is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: (5-Amino-isoquinolin-6-yl)-acetic acid ethyl ester.
Substitution: Various substituted isoquinoline derivatives.
Hydrolysis: (5-Nitro-isoquinolin-6-yl)-acetic acid.
Scientific Research Applications
(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a probe to study the biological pathways and mechanisms involving isoquinoline derivatives.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of (5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester, known for its wide range of biological activities.
Quinoline: A structurally similar compound with a nitrogen atom in a different position, also known for its medicinal properties.
Indole: Another nitrogen-containing heterocycle with significant biological activities.
Uniqueness
This compound is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(5-nitroisoquinolin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-12(16)7-9-3-4-10-8-14-6-5-11(10)13(9)15(17)18/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXCOXGAAHOYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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